molecular formula C22H17NO4 B11145810 (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-ethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one

(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-ethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B11145810
M. Wt: 359.4 g/mol
InChI Key: XMNGWGHISHUSTR-NBVRZTHBSA-N
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Description

(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-ethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are known for their diverse biological activities and are often used as intermediates in the synthesis of various heterocyclic compounds. This particular compound features a benzoxazole ring, an ethoxyphenyl group, and a furan ring, making it a unique and potentially valuable molecule in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-ethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-acetylbenzoxazole and 4-ethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-ethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzoxazole or furan rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-ethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a starting material for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-ethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity, and influencing cellular processes. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one
  • (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-hydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one
  • (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one

Uniqueness

The uniqueness of (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-ethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the ethoxy group, in particular, may influence the compound’s solubility, reactivity, and interactions with biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H17NO4

Molecular Weight

359.4 g/mol

IUPAC Name

(Z)-2-(1,3-benzoxazol-2-yl)-1-(4-ethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one

InChI

InChI=1S/C22H17NO4/c1-2-25-16-11-9-15(10-12-16)21(24)18(14-17-6-5-13-26-17)22-23-19-7-3-4-8-20(19)27-22/h3-14H,2H2,1H3/b18-14+

InChI Key

XMNGWGHISHUSTR-NBVRZTHBSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)/C(=C\C2=CC=CO2)/C3=NC4=CC=CC=C4O3

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C(=CC2=CC=CO2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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